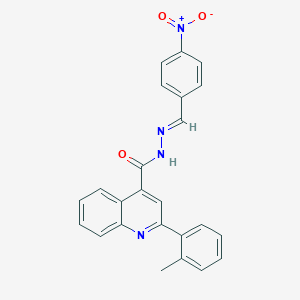![molecular formula C19H25N5O5S B451873 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-diméthoxy-4-pyrimidinyl)benzènesulfonamide CAS No. 709003-41-8](/img/structure/B451873.png)
4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-diméthoxy-4-pyrimidinyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a pyrimidine ring
Applications De Recherche Scientifique
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
Target of Action
The primary target of 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is the Bifunctional epoxide hydrolase 2 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the metabolism of endogenous compounds .
Mode of Action
It is known that the compound interacts with its target, the bifunctional epoxide hydrolase 2, and potentially alters its function . The interaction between the compound and its target may involve nucleophilic attack on the carbonyl group .
Biochemical Pathways
Given the target of the compound, it is likely that it affects pathways related to the detoxification of xenobiotics and the metabolism of endogenous compounds .
Result of Action
Given the compound’s target, it is likely that it affects the function of the bifunctional epoxide hydrolase 2, potentially altering the detoxification of xenobiotics and the metabolism of endogenous compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2,6-dimethoxypyrimidine.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine intermediate with a sulfonyl chloride derivative.
Coupling with Cyclohexylamine: The final step involves the coupling of the sulfonamide intermediate with cyclohexylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolmitriptan: A compound with a similar sulfonamide group but different overall structure.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Pyrimethamine: A pyrimidine derivative with antimalarial properties.
Uniqueness
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is unique due to its combination of a cyclohexylamino group with a pyrimidine ring and a sulfonamide group. This unique structure contributes to its diverse range of applications and potential biological activities.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-17-12-16(22-19(23-17)29-2)24-30(26,27)15-10-8-14(9-11-15)21-18(25)20-13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXUMNMGGBOJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(3,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B451791.png)
![2,7,7-Trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B451793.png)
![methyl 4-(2,4-dichlorophenyl)-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B451794.png)

![2-AMINO-1-(4-FLUORO-3-NITROPHENYL)-5-OXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451796.png)



![N-[4-(1-AZEPANYLSULFONYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451803.png)
![6-({[3-(Sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451806.png)
![4-{3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451807.png)



